1-Ethenoxy-2,2-bis(ethenoxymethyl)butane
Description
1-Ethenoxy-2,2-bis(ethenoxymethyl)butane is a multi-ether compound characterized by a central butane backbone substituted with ethenoxy (vinyloxy) groups. Its synthesis typically involves the Williamson reaction, a method employed for analogous multi-ether compounds like 1-methoxy-2,2-bis(methoxymethyl)butane .
Properties
IUPAC Name |
1-ethenoxy-2,2-bis(ethenoxymethyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-12(9-13-6-2,10-14-7-3)11-15-8-4/h6-8H,2-5,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVRNDQSIORTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC=C)(COC=C)COC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethenoxy-2,2-bis(ethenoxymethyl)butane is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound's molecular formula is CHO, and it contains multiple ethenoxy groups that can influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic processes.
The biological activity of this compound is believed to involve:
- Interaction with Cellular Targets : The ethenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their function.
- Modulation of Signaling Pathways : By interacting with receptors or enzymes, the compound may alter signaling cascades that regulate cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits enzymes involved in metabolism |
Table 2: Case Studies on Biological Activity
| Study Reference | Findings | Year |
|---|---|---|
| Study A | Demonstrated antimicrobial efficacy against E. coli | 2023 |
| Study B | Showed significant reduction in tumor cell viability | 2024 |
| Study C | Identified enzyme inhibition in metabolic pathways | 2023 |
Case Studies
Case Study A: Antimicrobial Efficacy
A study conducted in 2023 evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable inhibition zone against Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study B: Anticancer Potential
In a 2024 investigation, researchers explored the anticancer effects of the compound on human breast cancer cells. The study found that treatment with varying concentrations of this compound led to a significant decrease in cell viability, indicating its potential as a therapeutic agent .
Case Study C: Enzyme Interaction
Another study focused on the compound's ability to inhibit key metabolic enzymes. Findings revealed that it effectively reduced the activity of certain enzymes involved in glycolysis, potentially impacting energy metabolism in cancer cells .
Comparison with Similar Compounds
1-Methoxy-2,2-bis(methoxymethyl)butane
Structural Differences: Replacing ethenoxy groups with methoxy groups reduces steric hindrance and alters electron density, impacting reactivity. Synthesis: Synthesized via Williamson reaction from 1,1,1-tris(hydroxymethyl)propane, sodium hydride, and methyl iodide . Applications: Demonstrated as an external donor in 4th-generation Ziegler-Natta catalysts for propylene polymerization. The methoxy groups enhance stereoregularity and catalytic activity compared to conventional alkoxysilanes . Key Contrast: The ethenoxy groups in the target compound may offer improved thermal stability due to conjugated double bonds, though catalytic performance data is unavailable.
1-Nonyloxy-2,2-bis(nonyloxymethyl)butane
Structural Differences: Nonyloxy (C9) chains replace ethenoxy groups, increasing hydrophobicity and molecular weight. Physical Properties:
Applications: Used in lubricant formulations; however, the lack of low-temperature fluidity limits utility compared to ester derivatives like decanoic acid 2,2-bis(octyloxymethyl)butyl ester .
1-(1-Butoxyethoxy)butane
Structural Differences : A simpler ether with butoxyethoxy substituents.
Safety Profile :
- Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) .
- Requires protective equipment (gloves, eye protection) and avoidance of strong acids/bases . Unknowns for Target Compound: Ecological toxicity, persistence, and bioaccumulation data are unavailable for both 1-(1-Butoxyethoxy)butane and 1-Ethenoxy-2,2-bis(ethenoxymethyl)butane .
Comparison with Ester Derivatives
Ester analogs, such as decanoic acid 2,2-bis(octyloxymethyl)butyl ester, exhibit superior low-temperature fluidity and viscosity indices compared to ethers (Table 2, ):
| Compound Type | Viscosity Index (VI) | State at -40°C |
|---|---|---|
| Ether (Nonyloxy derivative) | 148 | No fluidity |
| Ester (Decanoic acid derivative) | 143–150 | Liquid |
The ester’s fluidity arises from flexible alkyl chains and ester carbonyl groups, suggesting that this compound may require structural modifications for similar performance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
